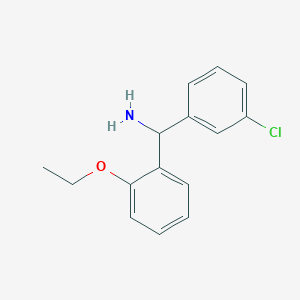
(3-Chlorophenyl)-(2-ethoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to (3-Chlorophenyl)-(2-ethoxyphenyl)methanamine often involves regiospecific reactions, where the correct identification of regioisomers can be challenging. Spectroscopic techniques and single-crystal X-ray analysis are crucial for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009). Another example involves the synthesis of enantiomerically pure derivatives starting from related methanone compounds, highlighting the importance of specific steps like resolution and crystallization for obtaining optically pure enantiomers (Zhang et al., 2014).
Molecular Structure Analysis
Molecular structure elucidation often employs techniques such as FT-IR, UV-visible, NMR, HRMS, and single-crystal X-ray diffraction. These methods have been used to characterize compounds similar to (3-Chlorophenyl)-(2-ethoxyphenyl)methanamine, confirming molecular geometries, vibrational frequencies, and other structural parameters (Sadgir et al., 2020).
Chemical Reactions and Properties
The chemical behavior of (3-Chlorophenyl)-(2-ethoxyphenyl)methanamine-like compounds can be studied through reactions like the Newman-Kwart rearrangement, which is a method for transforming hydroxyl groups to thiophenol groups, providing pathways for further chemical modifications (Cantillana, Sundström, & Bergman, 2009).
Physical Properties Analysis
Physical properties such as solubility, crystallization behavior, and melting points are crucial for understanding the applications and handling of chemical compounds. For instance, the low solubility of certain imines in solvents like ethanol can favorably enhance reaction outcomes for synthesizing specific intermediates (Taber, Pfisterer, & Colberg, 2004).
Chemical Properties Analysis
The chemical properties of (3-Chlorophenyl)-(2-ethoxyphenyl)methanamine and related compounds can be explored through spectroscopic studies and reactivity tests, including antimicrobial activities. These studies provide insights into the functional groups' behavior and the compounds' potential biological applications (Nandal et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on the development of efficient synthetic pathways for producing enantiomerically pure compounds starting from chlorophenyl and ethoxyphenyl precursors. Zhang et al. (2014) detailed a facile 7-step synthesis procedure for enantiomerically pure diarylethanes, highlighting the scalability and cost-effectiveness of their method (Zhang et al., 2014). Similarly, Dekić et al. (2020) explored the synthesis of a novel coumarin derivative, providing insights into its structural characteristics through detailed spectral analysis (Dekić et al., 2020).
Nonlinear Optical Properties
Research into the nonlinear optical properties of related compounds has shown promising results for applications in optical devices. Mostaghni et al. (2022) investigated 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, revealing its significant nonlinear optical properties suitable for such applications (Mostaghni et al., 2022).
Catalytic Applications
The use of chlorophenyl and ethoxyphenyl derivatives in catalysis has been documented, with Karabuğa et al. (2015) discussing the application of quinazoline-based ruthenium complexes in transfer hydrogenation reactions, achieving high conversions and TOF values (Karabuğa et al., 2015).
Anticonvulsant Activity
Pandey and Srivastava (2011) synthesized a series of novel schiff bases and screened them for anticonvulsant activity, identifying several compounds with significant efficacy (Pandey & Srivastava, 2011).
Anticancer Potential
Kamaraj et al. (2021) synthesized and characterized a compound with a similar scaffold, exploring its potential as a cancer inhibitor through molecular docking studies, demonstrating the versatility of chlorophenyl-ethoxyphenyl derivatives in medicinal chemistry (Kamaraj et al., 2021).
Wirkmechanismus
Biochemical Pathways
More research is needed to elucidate the specific pathways this compound interacts with .
Pharmacokinetics
Information on its bioavailability is also currently unavailable .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-(2-ethoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-2-18-14-9-4-3-8-13(14)15(17)11-6-5-7-12(16)10-11/h3-10,15H,2,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKLOFFKVHCUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(C2=CC(=CC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)-(2-ethoxyphenyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[6-(4-Morpholinyl)-4-oxo-3-(phenylmethyl)-2-quinazolinyl]thio]acetic acid ethyl ester](/img/structure/B2489065.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2489067.png)
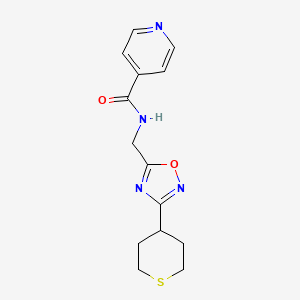
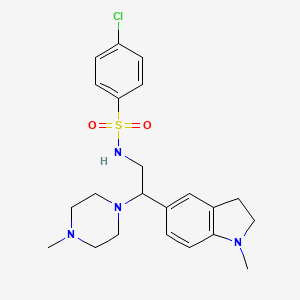


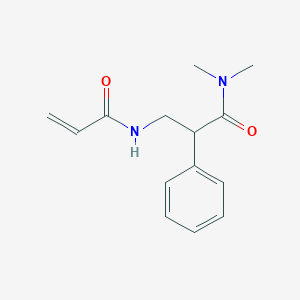
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2489078.png)
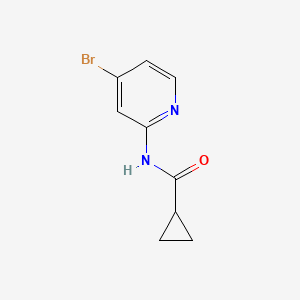
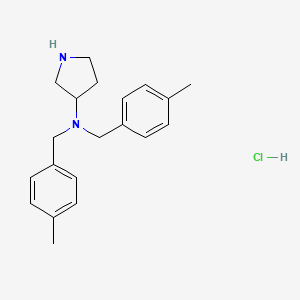
![(4-Bromo-2-fluorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489082.png)
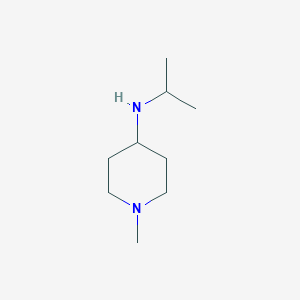
![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2489084.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)isoxazole-3-carboxamide](/img/structure/B2489087.png)